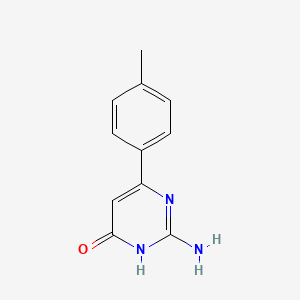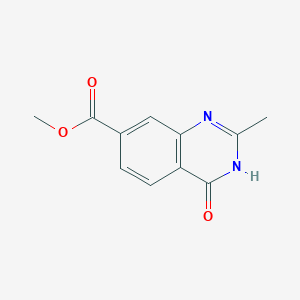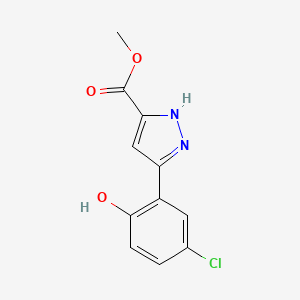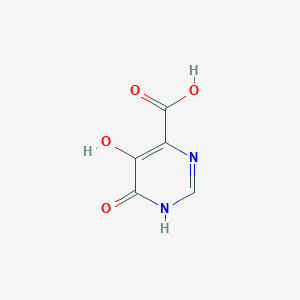
Boc-N-Me-D-Lys(Fmoc)-OH
Overview
Description
Boc-N-Me-D-Lys(Fmoc)-OH is a derivative of the amino acid lysine that is commonly used in peptide synthesis and other laboratory experiments. It is a protected amino acid, meaning that it is modified with a protecting group to prevent it from reacting with other molecules. This protecting group is the Boc group, which is a tert-butyloxycarbonyl group. The Fmoc group is a 9-fluorenylmethoxycarbonyl group, which can be used to replace the Boc group after a reaction has taken place.
Mechanism of Action
The Boc-N-Me-D-Lys(Fmoc)-OH molecule acts as a protecting group, preventing the lysine from reacting with other molecules. The Fmoc group can then be used to replace the Boc group after a reaction has taken place. This allows the lysine to be modified without affecting the other molecules in the reaction.
Biochemical and Physiological Effects
Boc-N-Me-D-Lys(Fmoc)-OH is used as a protecting group in peptide synthesis and other laboratory experiments, so it does not have any direct biochemical or physiological effects. However, it can be used to modify proteins and peptides, which can have biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using Boc-N-Me-D-Lys(Fmoc)-OH in laboratory experiments is that it is a very stable molecule and can be used to modify proteins and peptides without affecting the other molecules in the reaction. Additionally, it can be used to study the structure and function of proteins and peptides. The main limitation is that it is not suitable for use in drug synthesis, as it does not have any direct biochemical or physiological effects.
Future Directions
There are a number of potential future directions for the use of Boc-N-Me-D-Lys(Fmoc)-OH in laboratory experiments. These include the development of new methods for peptide synthesis and modification, the use of Boc-N-Me-D-Lys(Fmoc)-OH in the production of antibodies, and the use of Boc-N-Me-D-Lys(Fmoc)-OH to study the structure and function of enzymes and other proteins. Additionally, Boc-N-Me-D-Lys(Fmoc)-OH could be used to develop new drugs or to modify existing drugs. Finally, Boc-N-Me-D-Lys(Fmoc)-OH could be used to develop new methods of diagnosing and treating diseases.
Scientific Research Applications
Boc-N-Me-D-Lys(Fmoc)-OH is commonly used in peptide synthesis and other laboratory experiments. It is used to modify proteins and peptides, as well as to study their structure and function. It is also used in the production of antibodies, which can be used to study the immune system. Additionally, it can be used to study the structure and function of enzymes and other proteins.
properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)23(24(30)31)15-9-10-16-28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOMFAAVZXVZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138113808 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449768.png)

![6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449771.png)

![2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1449773.png)

![2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1449775.png)
![2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1449776.png)


![3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B1449782.png)


